molecular formula C19H24BNO2 B2802738 N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1535182-67-2

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2802738
CAS No.: 1535182-67-2
M. Wt: 309.22
InChI Key: MBEDCIWXJNORET-UHFFFAOYSA-N
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Description

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boron-containing dioxaborolane ring attached to an aniline moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Scientific Research Applications

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids or esters under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, often involving the use of automated reactors and continuous flow systems to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Boron-containing anilines.

    Substitution: Aryl boronates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both the benzyl and aniline groups, which confer distinct reactivity and properties compared to other boron-containing compounds. This dual functionality allows for versatile applications in synthesis and materials science .

Properties

IUPAC Name

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h5-13,21H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEDCIWXJNORET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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